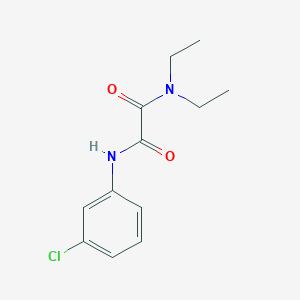

N-(3-chlorophenyl)-N',N'-diethyloxamide

Description

N-(3-Chlorophenyl)-N',N'-diethyloxamide is an oxamide derivative characterized by a central oxalamide (C₂O₂N₂) backbone substituted with a 3-chlorophenyl group and two ethyl groups. Oxamides are known for their dual amide functionalities, which enhance hydrogen-bonding capacity and thermal stability, making them valuable in polymer chemistry and drug design . The 3-chlorophenyl substituent likely contributes to lipophilicity and electronic effects, influencing binding interactions in biological systems .

Properties

IUPAC Name |

N-(3-chlorophenyl)-N',N'-diethyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-3-15(4-2)12(17)11(16)14-10-7-5-6-9(13)8-10/h5-8H,3-4H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVNVCJGALBMPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(=O)NC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-N’,N’-diethyloxamide typically involves the reaction of 3-chloroaniline with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the oxamide linkage. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: On an industrial scale, the production of N-(3-chlorophenyl)-N’,N’-diethyloxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: N-(3-chlorophenyl)-N’,N’-diethyloxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.

Reduction: Reduction reactions can convert the oxamide group to amines or other reduced forms.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed:

Oxidation: Formation of oxamides with higher oxidation states.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-chlorophenyl)-N’,N’-diethyloxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’,N’-diethyloxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

N-Benzyl-N'-(3-Chlorophenyl)oxamide (CAS 329079-27-8)

- Structure : Features a benzyl group instead of diethyl substituents.

- Properties: Molecular weight = 288.73, logP = 2.9, hydrogen bond donors = 2 .

- The diethyl groups in the target compound may improve solubility in non-polar solvents due to shorter alkyl chains.

N'-(3-Chloro-4-Methylphenyl)-N-[(2-Methoxyphenyl)Methyl]oxamide (CAS 429622-79-7)

- Structure : Includes a 2-methoxybenzyl and 3-chloro-4-methylphenyl group.

- Properties : Higher molecular weight (327.78) due to additional methyl and methoxy groups .

- Comparison : The methoxy group introduces electron-donating effects, which could alter electronic distribution and reactivity compared to the target compound’s purely alkyl/chloro-substituted structure.

Table 1: Oxamide Derivatives Comparison

*Estimated based on structural analogs.

Carboxamide vs. Oxamide Derivatives

N-(3-Chlorophenyl)Naphthyl Carboxamide

Cyprofuram (N-(3-Chlorophenyl)-N-(Tetrahydro-2-Oxo-3-Furanyl)Cyclopropanecarboxamide)

- Application : Used as a pesticide .

- Comparison : The cyclopropane and furanyl groups in cyprofuram confer rigidity and electrophilicity, critical for pesticidal activity. The target compound’s diethyl groups may prioritize solubility over reactivity.

Simple Aryl Amides

N-(3-Chlorophenyl)Acetamide (CAS 588-07-8)

- Structure : Single acetamide group attached to 3-chlorophenyl.

- Properties : Molecular weight = 169.61, simpler structure .

- Comparison: The oxamide derivative’s dual amide groups likely increase melting point and reduce volatility compared to this monomeric acetamide.

Pharmacological and Reactivity Insights

- Electronic Effects : Quantum chemical analyses (DFT) on N-(3-chlorophenyl)naphthyl carboxamide revealed a HOMO-LUMO gap of 4.2 eV, correlating with kinetic stability and reactivity . The target compound’s diethyl groups may narrow this gap, increasing reactivity.

- Synthetic Routes : Analogous compounds (e.g., ’s morpholine carboxamide) are synthesized via isocyanate reactions, suggesting the target compound could be prepared similarly with triethylamine as a catalyst .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.